molecular formula C25H27N5O3 B2608340 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide CAS No. 1358627-49-2

2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2608340
CAS No.: 1358627-49-2
M. Wt: 445.523
InChI Key: GMIJOXXGWXPACI-UHFFFAOYSA-N
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Description

The compound 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide features a pyrazolo[4,3-d]pyrimidine core, a bicyclic heteroaromatic system with fused pyrazole and pyrimidine rings. Key structural attributes include:

  • Substituents at position 1: An ethyl group, influencing steric and electronic properties.
  • Substituents at position 3: A methyl group, enhancing metabolic stability.
  • Acetamide side chain: Linked to N-(2,4-dimethylphenyl), contributing to hydrogen bonding and hydrophobic interactions.
  • Diketone groups (5,7-dioxo): Critical for hydrogen bonding with biological targets.

Properties

IUPAC Name

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-5-30-23-22(18(4)27-30)28(15-21(31)26-20-12-11-16(2)13-17(20)3)25(33)29(24(23)32)14-19-9-7-6-8-10-19/h6-13H,5,14-15H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIJOXXGWXPACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Pyrazolo[4,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
  • Target Compound : Pyrazolo[4,3-d]pyrimidine (positions 4,3-d fusion) .
  • Analog from : Pyrazolo[3,4-d]pyrimidine (positions 3,4-d fusion) .
    • Impact : Altered ring fusion alters electron distribution and binding pocket compatibility.
Diketone vs. Monoketone Cores
  • Analog from : Pyrazolo[3,4-b]pyridin-6(7H)-one lacks a second oxo group, reducing polarity .

Substituent Modifications

Position 6 Substituents
Compound Position 6 Substituent Key Features Reference
Target Compound Benzyl Aromatic bulk, moderate lipophilicity
Analog 2-Phenylethyl Extended alkyl chain, increased flexibility
Chromenone-Linked Fluorophenyl-ethyl Halogenation enhances electronegativity
  • Benzyl vs. Phenethyl () : Phenethyl’s longer chain may improve membrane permeability but reduce target specificity .
  • Halogenated Analogs () : Fluorine substituents increase metabolic stability and binding affinity in some kinase inhibitors .
Acetamide Side Chain
Compound N-Substituent Key Features Reference
Target Compound 2,4-Dimethylphenyl Steric hindrance, hydrophobicity
Analog 4-Fluorobenzyl Electronegative, polar
Pharmacopeial Compound 2,6-Dimethylphenoxy Ether linkage, reduced basicity
  • 2,4-Dimethylphenyl vs. 4-Fluorobenzyl : Methyl groups enhance hydrophobicity, while fluorine increases polarity and bioavailability .

Physicochemical and Analytical Data

  • Characterization : The target compound would require ¹H NMR, IR, and mass spectrometry for structural validation, as seen in and .
  • Purity : HPLC analysis (e.g., ’s 97.8% purity standard) is critical for pharmacological relevance .

Implications of Structural Differences

  • Bioactivity: The diketone core and benzyl group in the target compound may enhance kinase inhibition compared to monoketone analogs .
  • Solubility : The 2,4-dimethylphenyl acetamide may reduce aqueous solubility relative to fluorobenzyl derivatives .
  • Metabolic Stability : Methyl and ethyl substituents likely improve stability over halogenated analogs, which may undergo oxidative metabolism .

Biological Activity

The compound 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide is a synthetic organic molecule with potential therapeutic applications. Its unique structural composition suggests various biological activities, particularly in the fields of oncology and enzymatic inhibition. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Structural Characteristics

The compound features a pyrazolo[4,3-d]pyrimidine core , which is known for its diverse pharmacological properties. The presence of multiple functional groups enhances its interaction with biological targets. The molecular formula is C23H25N5O3C_{23}H_{25}N_{5}O_{3} with a molecular weight of approximately 425.48 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this one may exhibit significant biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific kinases and enzymes involved in cellular processes. For instance:
    • Bruton's Tyrosine Kinase (BTK) : A study highlighted the potential of pyrazolopyrimidine derivatives as BTK inhibitors, which are crucial in treating certain cancers and autoimmune diseases.
    • Dihydrofolate Reductase (DHFR) : Some derivatives have shown high affinity towards DHFR, impacting folate metabolism and thus providing a basis for anticancer activity .
  • Anticancer Properties : The compound has been screened for anticancer activity using multicellular spheroid models. Such models better mimic in vivo environments and can provide insights into the compound's efficacy against cancer cell proliferation .
  • Mechanism of Action : Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action. Techniques such as molecular docking studies and enzyme kinetics are crucial for identifying binding affinities and inhibition profiles.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
European Journal of Medicinal ChemistryInvestigated pyrazolopyrimidine derivatives for their inhibitory effects on BTK; some compounds showed promising results.
MDPI ReviewDiscussed the synthesis and therapeutic potential of pyrido[2,3-d]pyrimidines in inhibiting DHFR; highlighted the importance of structural modifications to enhance efficacy .
ResearchGate PublicationIdentified novel anticancer compounds through drug library screening; emphasized the relevance of structure-activity relationships in drug design .

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